molecular formula C14H9ClN2O B2851109 2-(3-chlorophenyl)phthalazin-1(2H)-one CAS No. 412339-43-6

2-(3-chlorophenyl)phthalazin-1(2H)-one

Cat. No. B2851109
CAS RN: 412339-43-6
M. Wt: 256.69
InChI Key: KDZUATCKQJCSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)phthalazin-1(2H)-one, also known as CPPh, is an organic compound belonging to the phthalazinone family. It is a white crystalline solid that is soluble in water and alcohol and has a molecular weight of 283.82 g/mol. CPPh is used in scientific research and has a wide range of applications in various fields.

Scientific Research Applications

1. Antitumor Activities and DNA-binding Properties

The compound Phthalazin-1(2H)-one, which includes 2-(3-chlorophenyl)phthalazin-1(2H)-one, has been synthesized and its complex with La(III) characterized. This complex demonstrated potential in antitumor activities and DNA-binding properties. It was found to bind to DNA through intercalation modes and exhibited higher binding affinity in its La(III)-complex form than as the ligand alone. The antitumor activities of this complex were investigated, showing significant potential in this field (Wang et al., 2005).

2. Core Skeleton for Designing Adenosine Receptor Antagonists

The 2-phenylphthalazin-1(2H)-one (PHTZ) ring system, which relates to 2-(3-chlorophenyl)phthalazin-1(2H)-one, has been identified as a new core skeleton for the design of human A3 adenosine receptor antagonists. This discovery was driven by the structural similarity between PHTZ and other scaffolds, and it led to the creation of compounds with high affinity and selectivity for the hA(3) adenosine receptor (Poli et al., 2011).

3. Relevance in Medicinal Chemistry

The phthalazin-1(2H)-one core, closely related to 2-(3-chlorophenyl)phthalazin-1(2H)-one, is a significant pharmacophore in medicinal chemistry. This compound's versatility has led to an exploration of new synthetic methods to access various substituted and functionalized derivatives. Recent advances in the synthesis of phthalazinone derivatives demonstrate its relevance in drug discovery processes (Terán et al., 2019).

4. Applications in Organic Light-Emitting Devices

Compounds derived from phthalazin-1(2H)-one, including 2-(3-chlorophenyl)phthalazin-1(2H)-one, have been used in the development of organic light-emitting devices (OLEDs). These compounds, such as a novel ligand 9-(4-(4-chlorophenyl)phthalazin-1-yl)-9H-carbazole and its iridium(III) complex, have demonstrated high efficiency in OLED applications (Fang et al., 2009).

5. Synthesis and Structural Characterization in Antimicrobial Applications

2,4-Disubstituted phthalazin-1(2H)-one derivatives, which include 2-(3-chlorophenyl)phthalazin-1(2H)-one, have been synthesized and characterized. These derivatives demonstrated effectiveness as antimicrobial agents and have been used in the synthesis of reactive nucleosides and dyes, showing high stability in applications like dyeing wool and cotton textiles (El-Hashasha et al., 2017).

properties

IUPAC Name

2-(3-chlorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-5-3-6-12(8-11)17-14(18)13-7-2-1-4-10(13)9-16-17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZUATCKQJCSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)phthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.